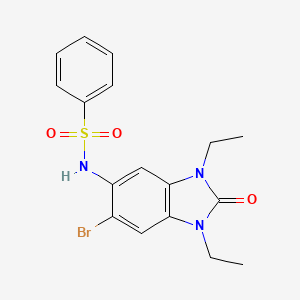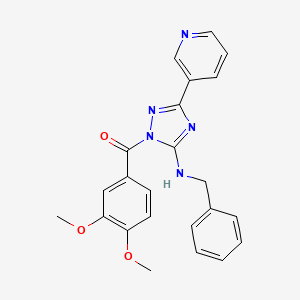
ethyl 4-(4-hydroxy-3-nitrophenyl)-6-propyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Descripción general
Descripción
Ethyl 4-(4-hydroxy-3-nitrophenyl)-6-propyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-hydroxy-3-nitrophenyl)-6-propyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea under acidic conditions. The reaction is carried out under reflux with ethanol as the solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization from suitable solvents to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(4-hydroxy-3-nitrophenyl)-6-propyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxy-3-nitrophenyl)-6-propyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxaldehyde.
Reduction: Formation of ethyl 4-(4-amino-3-hydroxyphenyl)-6-propyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate.
Substitution: Formation of 4-(4-hydroxy-3-nitrophenyl)-6-propyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-hydroxy-3-nitrophenyl)-6-propyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Potential use in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-(4-hydroxy-3-nitrophenyl)-6-propyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro and hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(4-hydroxy-3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Lacks the propyl group, which may affect its biological activity.
Ethyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Contains a methyl group instead of a propyl group, leading to different steric and electronic properties.
Uniqueness
Ethyl 4-(4-hydroxy-3-nitrophenyl)-6-propyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.
Propiedades
IUPAC Name |
ethyl 4-(4-hydroxy-3-nitrophenyl)-6-propyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-3-5-10-13(15(21)24-4-2)14(18-16(25)17-10)9-6-7-12(20)11(8-9)19(22)23/h6-8,14,20H,3-5H2,1-2H3,(H2,17,18,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGJGMGVHORJTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-chlorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride](/img/structure/B4230291.png)
![N-benzyl-4-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4230305.png)
![N~1~-(2,4-DIMETHYL-6-NITROPHENYL)-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4230318.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4230321.png)

![N-benzyl-2-{4-bromo-2-[(isobutylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B4230330.png)
![5-chloro-2-(methylthio)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-pyrimidinecarboxamide](/img/structure/B4230336.png)
![1-(3-Chlorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4230341.png)

![N-{1-[4-allyl-5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3-chlorobenzamide](/img/structure/B4230359.png)
![4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 4-METHYLBENZOATE](/img/structure/B4230362.png)
![N'-[2-(4-methylphenoxy)propanoyl]-4-nitrobenzohydrazide](/img/structure/B4230365.png)
![N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4230367.png)
methanone](/img/structure/B4230380.png)
